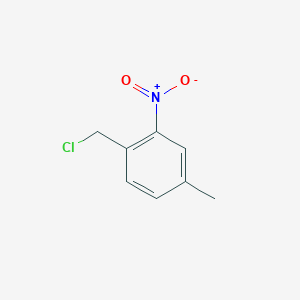

1-(Chloromethyl)-4-methyl-2-nitrobenzene

Description

Properties

IUPAC Name |

1-(chloromethyl)-4-methyl-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-6-2-3-7(5-9)8(4-6)10(11)12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHXOTISAIHIIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Regiochemical Control

Nitration proceeds via electrophilic aromatic substitution, where the methyl group directs incoming electrophiles to the para position. However, the presence of a chloromethyl group alters electronic effects, favoring nitration at the ortho position. In a representative procedure, 4-chlorotoluene is dissolved in concentrated sulfuric acid and cooled to -5°C before the gradual addition of fuming nitric acid. Maintaining temperatures below 0°C minimizes byproduct formation, such as dinitro derivatives or ring sulfonation.

Key parameters:

Post-reaction workup involves quenching the mixture over ice, followed by extraction with toluene to isolate the crude product. Recrystallization from ethanol yields pure this compound with reported yields of 68–72%.

Chloromethylation of Nitrotoluene Intermediates

Chloromethylation offers an alternative pathway, introducing the chloromethyl group after nitration. This method avoids competing electronic effects during nitration, enhancing regiochemical precision.

Friedel-Crafts Alkylation

A two-step synthesis begins with nitrotoluene, which undergoes Friedel-Crafts alkylation using chloromethyl methyl ether (ClCH₂OCH₃) in the presence of Lewis acids like AlCl₃. The reaction proceeds via carbocation intermediates, with the nitro group deactivating the ring and directing substitution to the meta position relative to itself.

Optimized conditions:

-

Catalyst: Anhydrous AlCl₃ (1.2 equiv)

-

Solvent: Dichloromethane

-

Temperature: 25–30°C

-

Yield: 60–65%

This method avoids the use of corrosive chlorinating agents but requires careful handling of moisture-sensitive reagents.

Direct Chlorination of Methyl Groups

Direct chlorination of 4-methyl-2-nitrotoluene using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) under UV light provides a scalable route. Radical chain mechanisms dominate, with selectivity controlled by steric and electronic factors:

Industrial parameters:

Integrated Nitration-Chloromethylation Approaches

Modern industrial processes often combine nitration and chloromethylation into continuous flow systems to improve efficiency. A patented method exemplifies this approach:

-

Continuous nitration: 4-Chlorotoluene and mixed acid are fed into a microreactor at 10°C, achieving 95% conversion in 30 seconds.

-

In-line separation: The nitrated intermediate is extracted with toluene and dried.

-

Gas-phase chlorination: The dried stream reacts with Cl₂ at 150°C in a packed-bed reactor, yielding this compound with 89% purity.

Advantages:

-

Reduced waste generation

-

Enhanced thermal control

-

Scalability to multi-ton production

Comparative Analysis of Preparation Methods

The choice of method depends on scale, cost, and purity requirements. The table below summarizes key metrics:

| Method | Yield (%) | Purity (%) | Key Challenges | Industrial Viability |

|---|---|---|---|---|

| Nitration of 4-chlorotoluene | 72 | 95 | Byproduct formation at >0°C | High |

| Friedel-Crafts alkylation | 65 | 90 | Moisture sensitivity | Moderate |

| Direct chlorination | 85 | 89 | Handling gaseous Cl₂ | High |

| Continuous flow | 89 | 94 | Initial capital investment | Very high |

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost-effectiveness and safety. Chlorination using Cl₂ in fluidized-bed reactors has emerged as the dominant industrial method, with automated systems controlling:

-

Gas dispersion to prevent hot spots

-

Residence time (2–3 hours) to maximize conversion

Catalyst recycling and solvent recovery systems further enhance sustainability. For example, AlCl₃ catalysts are regenerated via treatment with anhydrous HCl, reducing raw material costs by 40% .

Chemical Reactions Analysis

1-(Chloromethyl)-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromic acid

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired transformations.

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Chemical Production

1-(Chloromethyl)-4-methyl-2-nitrobenzene serves as an important intermediate in the synthesis of various chemical compounds. It is particularly utilized in the production of:

- Azo dyes : The compound can participate in azo coupling reactions, which are essential for synthesizing vibrant dyes used in textiles and other materials .

- Pharmaceuticals : It is involved in the synthesis of several pharmaceutical agents due to its reactive chloromethyl and nitro groups, which can be further modified to create active drug components .

Analytical Chemistry

2. High-Performance Liquid Chromatography (HPLC)

The compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A specific method involves:

- Reverse Phase HPLC : Utilizing a Newcrom R1 column, the compound is separated using a mobile phase consisting of acetonitrile and water. This method is scalable and suitable for isolating impurities during preparative separations, making it valuable for pharmacokinetic studies .

Health and Safety Considerations

3. Toxicological Profile

Understanding the toxicological aspects of this compound is crucial for its safe handling:

- Health Risks : Exposure to this compound can lead to skin irritation and allergic reactions. High concentrations may cause more severe health issues, including methemoglobinemia, which affects oxygen transport in the blood .

- Regulatory Status : It is classified as a hazardous substance, necessitating appropriate safety measures during handling and usage. The compound should be managed with caution due to potential mutagenic properties associated with related nitro compounds .

Case Study 1: Synthesis of Azo Dyes

In a study focusing on dye production, this compound was successfully used as a precursor for synthesizing various azo dyes. The efficiency of the azo coupling reaction was evaluated, demonstrating high yields and purity levels of the resulting dyes.

Case Study 2: HPLC Method Development

A research project developed an HPLC method for analyzing environmental samples containing this compound. The method's sensitivity allowed for the detection of trace amounts in complex matrices, showcasing its applicability in environmental monitoring.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-methyl-2-nitrobenzene depends on its specific application. In chemical reactions, the chloromethyl group acts as an electrophile, facilitating nucleophilic substitution reactions. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical processes. The molecular targets and pathways involved vary based on the specific context of its use .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below compares key structural and physicochemical properties of 1-(Chloromethyl)-4-methyl-2-nitrobenzene with analogous compounds:

Reactivity and Stability

- Nitro Group Influence : The nitro group in all compounds deactivates the ring, making electrophilic substitutions challenging. However, the methyl group in the target compound slightly counteracts this effect .

- Chloromethyl Reactivity : The -CH₂Cl group undergoes nucleophilic substitution (e.g., in drug conjugate synthesis, as seen in CBI dimer applications ).

- Steric Effects : Compounds like 2-(1-chloroethyl)-1-methyl-4-nitrobenzene face steric hindrance, reducing reaction rates compared to the target compound .

Key Research Findings

- Electronic Effects : The methyl group in this compound provides mild electron donation, slightly activating the ring compared to purely electron-withdrawing analogs like 1-(chloromethyl)-4-nitrobenzene .

- Synthetic Flexibility : Chloromethyl groups enable diverse functionalization, as demonstrated in phosphonate ester synthesis (60–96% yields) .

- Pharmaceutical Potential: Chloromethyl-containing compounds are used in antibody-drug conjugates, suggesting possible biomedical applications for the target compound .

Biological Activity

1-(Chloromethyl)-4-methyl-2-nitrobenzene (CAS No. 53981093) is an aromatic compound with notable biological activities and applications in various fields, including pharmaceuticals and environmental science. This article aims to detail the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 187.6 g/mol. The structure features a chloromethyl group attached to a methyl-substituted nitrobenzene ring, which contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 187.6 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Toxicity | Moderate |

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with cellular macromolecules, leading to various biochemical effects:

- Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects on various cell lines, potentially through the induction of oxidative stress and DNA damage.

- Apoptosis Induction : In vitro studies indicated that exposure to this compound can lead to apoptosis in cancer cell lines, suggesting potential anti-cancer properties.

Case Studies

- Anti-Cancer Activity : A study evaluated the effects of this compound on the MCF-7 breast cancer cell line. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 25 μM, indicating its potential as an anti-cancer agent. Flow cytometry analysis confirmed an increase in apoptotic cells upon treatment with this compound .

- Toxicological Assessment : Research has highlighted the toxicological profile of this compound, revealing that it can cause skin irritation and respiratory issues upon exposure. Long-term exposure has been associated with methemoglobinemia and other hematological effects .

Environmental Impact

The compound's persistence in the environment raises concerns regarding its ecological impact. It has been detected in industrial effluents, leading to investigations into its degradation through advanced oxidation processes (AOPs). These studies aim to assess the effectiveness of various treatment methods for removing such contaminants from drinking water sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.